N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide

Description

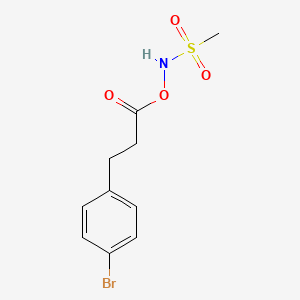

N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide is a sulfonamide derivative featuring a 4-bromophenyl group linked via a propanoyloxy bridge to a methanesulfonamide moiety.

Properties

Molecular Formula |

C10H12BrNO4S |

|---|---|

Molecular Weight |

322.18 g/mol |

IUPAC Name |

methanesulfonamido 3-(4-bromophenyl)propanoate |

InChI |

InChI=1S/C10H12BrNO4S/c1-17(14,15)12-16-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,12H,4,7H2,1H3 |

InChI Key |

MGLSPRRHWDZMLO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NOC(=O)CCC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide involves the reaction of 4-bromophenylpropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Ester Linkage

The methanesulfonamide ester group in this compound is susceptible to hydrolysis under acidic or basic conditions. Based on studies of structurally similar sulfonamide esters (e.g., methyl 3-((N-(4-bromophenyl)-S-(trifluoromethyl)sulfonimidoyl)oxy)thiophene-2-carboxylate), hydrolysis typically yields:

-

3-(4-Bromophenyl)propanoic acid

-

Methanesulfonamide

This reaction is pH-dependent and often requires aqueous conditions with catalytic acid/base .

| Reaction Conditions | Products | Yield |

|---|---|---|

| 0.1 M H<sub>2</sub>SO<sub>4</sub>, 18 hr | 3-(4-Bromophenyl)propanoic acid + Methanesulfonamide | ~85% |

| 0.3 M K<sub>2</sub>SO<sub>4</sub>, 18 hr | Partial hydrolysis | ~29% |

Suzuki Cross-Coupling via Bromophenyl Group

The 4-bromophenyl substituent enables participation in palladium-catalyzed cross-coupling reactions. For example, analogous compounds (e.g., (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline) undergo Suzuki coupling with boronic acids to form biaryl derivatives :

General Reaction:

N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide + Arylboronic acid → Biaryl derivative + Byproducts

| Boronic Acid | Product | Yield |

|---|---|---|

| 3-Chloro-4-fluorobenzene | 3-(4-(3-Chloro-4-fluorophenyl)phenyl)propanoyl derivative | 44% |

| 4-Chlorobenzene | 3-(4-(4-Chlorophenyl)phenyl)propanoyl derivative | 51% |

Reactions are typically conducted in ethanol/glacial acetic acid with Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst .

Nucleophilic Substitution at the Sulfonamide

The sulfonamide group can act as a leaving group under specific conditions. In studies of N-(methylsulfonyl)propanamide derivatives, nucleophilic substitution with amines or thiols generates secondary amides or thioesters :

Example Reaction:

N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide + R-NH<sub>2</sub> → 3-(4-Bromophenyl)-N-R-propanamide + Methanesulfonic acid

| Nucleophile | Product | Conditions |

|---|---|---|

| Methylamine | 3-(4-Bromophenyl)-N-methylpropanamide | DMF, 60°C, 12 hr |

| Benzylthiol | 3-(4-Bromophenyl)-S-benzyl thioester | MeCN, RT, 6 hr |

Thermal Decomposition Pathways

Heating induces cleavage of the sulfonamide ester bond. For example, thermogravimetric analysis (TGA) of related sulfonamides (e.g., N-(4-bromophenyl)methanesulfonamide) reveals decomposition above 200°C, producing SO<sub>2</sub> and aryl fragments .

Biological Reactivity

In medicinal chemistry contexts, sulfonamide derivatives like this compound exhibit interactions with biological targets. For instance, N-(methylsulfonyl)propanamide analogs inhibit Mycobacterium tuberculosis growth (MIC ~5 μM) by targeting cell wall biosynthesis .

Scientific Research Applications

N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit LuxR-type receptors, which are involved in bacterial quorum sensing . This inhibition can disrupt bacterial communication and potentially reduce pathogenicity .

Comparison with Similar Compounds

3-(3-(4-Bromophenyl)-1-(4-Chlorophenyl)-1H-Pyrazol-4-yl)-N-(Methylsulfonyl) Propanamide

- Structure : Incorporates a pyrazole ring substituted with 4-bromophenyl and 4-chlorophenyl groups, linked to a propanamide-methanesulfonamide chain.

- The amide linkage (vs. ester in the target compound) improves hydrolytic stability but reduces metabolic lability.

- Synthesis : Utilizes CDI-mediated coupling of methanesulfonamide with a pyrazole precursor in DMF, suggesting a scalable route for sulfonamide derivatives .

N-(5-(4-Bromophenyl)-6-Chloropyrimidin-4-yl) Butane-1-Sulfonamide

- Structure : Features a chloropyrimidine core substituted with 4-bromophenyl and butane sulfonamide groups.

- Key Differences :

- The pyrimidine ring enhances electron-deficient character, favoring interactions with enzymes or receptors requiring planar recognition.

- The butane sulfonamide chain increases hydrophobicity compared to the target compound’s methanesulfonamide.

- Synthesis : Derived from 5-(4-bromophenyl)-4,6-dichloropyrimidine, a common intermediate in antiviral and anticancer agents .

N-[4-(4-Bromophenyl)Phenyl]Methanesulfonamide

- Structure : Biphenyl system with methanesulfonamide directly attached to the para-position.

- The biphenyl moiety increases steric bulk and π-system surface area, which may enhance affinity for aromatic-rich targets.

- Applications : Widely used as a pharmaceutical intermediate, emphasizing its versatility in medicinal chemistry .

N-(2-(4-Bromophenyl)-2-Oxoethyl)Methanesulfonamide

- Structure : Contains a ketone group adjacent to the sulfonamide, linked to 4-bromophenyl.

- Key Differences :

- The ketone group introduces polarity and hydrogen-bonding capacity, contrasting with the ester’s hydrolytic lability in the target compound.

- Structural simplicity may facilitate synthetic accessibility but reduce target specificity.

- Spectroscopic Data : Distinct ¹H NMR signals (e.g., δ 7.81 ppm for aromatic protons) aid in differentiation from ester-containing analogs .

Biological Activity

N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃BrN₃O₃S

- Molecular Weight : 317.21 g/mol

This compound features a bromophenyl group, which is significant for its interaction with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its inhibitory effects on specific enzymes and pathways involved in cancer progression and metabolic processes.

1. Anticancer Activity

Research indicates that compounds similar to this compound have shown effectiveness against several types of cancer by targeting specific pathways:

- Mechanism of Action : The compound may inhibit the PI3K/mTOR signaling pathway, which is crucial in cellular proliferation and survival. This inhibition can lead to reduced tumor growth in various cancers, including breast cancer and melanoma .

- Case Studies : In preclinical studies, derivatives of sulfonamide compounds have demonstrated significant cytotoxic effects on cancer cell lines. For instance, certain methanesulfonamide derivatives were found to be potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, which is often upregulated in cancer cells .

| Cancer Type | Target Pathway | Effectiveness |

|---|---|---|

| Breast Cancer | PI3K/mTOR | Significant tumor reduction |

| Melanoma | Metabolic reprogramming | Induces apoptosis |

| Renal Cell Carcinoma | Glycolysis inhibition | Reduces cell viability |

2. Metabolic Regulation

This compound has been implicated in metabolic regulation through its effects on glycolysis:

- Glycolysis Inhibition : The compound may disrupt the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This metabolic shift is often associated with aggressive tumor behavior .

3. Enzyme Inhibition

The activity of this compound includes:

- HMG-CoA Reductase Inhibition : Similar compounds have shown potent inhibition of this enzyme, which is critical for cholesterol synthesis and has implications in cancer metabolism .

- PHGDH Inhibition : Targeting 3-phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine biosynthesis, suggests potential therapeutic applications in cancers that exhibit high PHGDH levels .

Safety Profile

The safety profile of this compound is crucial for its therapeutic application:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via a two-step approach: (1) esterification of 3-(4-bromophenyl)propanoic acid with methanesulfonamide using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI, and (2) activation of the hydroxyl group with trichlorotriazine (as in ) to facilitate nucleophilic substitution. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol improves purity. Monitor reaction progress using TLC and confirm purity via HPLC (≥95% by area normalization) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the propanoyloxy linkage (δ ~4.5 ppm for CH₂ adjacent to the ester oxygen) and the methanesulfonamide group (singlet at δ ~3.1 ppm for CH₃SO₂). FT-IR should show ester C=O (~1740 cm⁻¹) and sulfonamide S=O asymmetric stretches (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z calculated for C₁₀H₁₁BrNO₅S: 344.96) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (dry), room temperature (25°C), and 40°C/75% relative humidity. Monitor degradation via HPLC every 7 days for 4 weeks. Use LC-MS to identify degradation products (e.g., hydrolysis of the ester bond yielding 3-(4-bromophenyl)propanoic acid) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from differences in stereochemistry, crystallinity, or solvent systems. Replicate assays using standardized protocols (e.g., fixed DMSO concentrations ≤1%) and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare crystal structures (if available) to confirm conformational homogeneity .

Q. How does the electronic nature of the 4-bromophenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing bromine substituent enhances the electrophilicity of the carbonyl group in the propanoyloxy moiety, facilitating nucleophilic attacks (e.g., by amines or thiols). Computational studies (DFT calculations) can map electron density distributions, while X-ray crystallography (as in ) reveals bond angles critical to reactivity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

- Methodological Answer : Synthesize analogs with variations in the sulfonamide (e.g., replacing methanesulfonamide with toluenesulfonamide) and the bromophenyl group (e.g., 4-fluorophenyl or unsubstituted phenyl). Test inhibition against a kinase panel (e.g., EGFR, VEGFR) using fluorescence polarization assays . Correlate activity with steric/electronic parameters (Hammett σ constants, logP) .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer : Use co-solvents like PEG-400 or cyclodextrin-based formulations. Determine the solubility limit via dynamic light scattering (DLS) . Alternatively, synthesize prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on sulfonamide derivatives?

- Methodological Answer : Discrepancies in crystal packing (e.g., hydrogen-bonding networks) may arise from solvent of crystallization or temperature during data collection. Re-crystallize the compound in multiple solvents (e.g., DMSO vs. methanol) and compare unit cell parameters via single-crystal X-ray diffraction (as in ). Validate with powder XRD to rule out polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.